molecular formula C23H22N2O3S B15039021 (2Z,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B15039021
M. Wt: 406.5 g/mol
InChI Key: SKDVXLOWFLNJGV-AWAAXKIWSA-N
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Description

(2E,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-CYCLOHEXYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole group, a cyclohexyl group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-CYCLOHEXYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the benzodioxole and cyclohexyl groups through condensation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-CYCLOHEXYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-CYCLOHEXYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Bromomethyl methyl ether: A compound used in organic synthesis with a bromine and methoxy group.

Uniqueness

What sets (2E,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-CYCLOHEXYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-cyclohexyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N2O3S/c26-22-21(14-16-11-12-19-20(13-16)28-15-27-19)29-23(24-17-7-3-1-4-8-17)25(22)18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2/b21-14-,24-23?

InChI Key

SKDVXLOWFLNJGV-AWAAXKIWSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=NC5=CC=CC=C5

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=NC5=CC=CC=C5

Origin of Product

United States

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